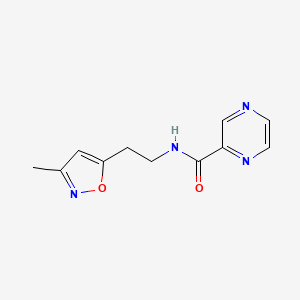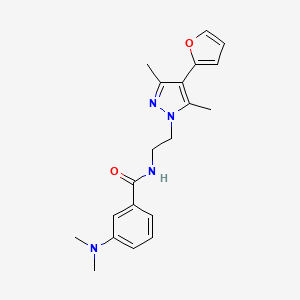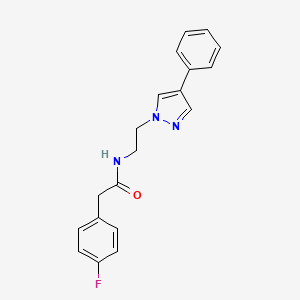
Tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound with the CAS Number: 1159825-99-6 . It has a molecular weight of 325.36 and its IUPAC name is tert-butyl 4- (2,4-difluorobenzoyl)-1-piperidinecarboxylate .
Synthesis Analysis
The synthesis of this compound involves the reaction of tert-butyl 4- (2,4-difluorobenzoyl)piperidine-1-carboxylate with sodium tetrahydroborate in methanol at 0 - 20℃ . The reaction mixture is stirred for 2 hours at room temperature and then quenched with saturated aqueous NH4Cl . The organic layer is extracted with ethyl acetate, washed, and dried over MgSO4 . The solvent is then removed under reduced pressure to yield the title compound as a white hygroscopic solid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C17H21F2NO3/c1-17(2,3)23-16(22)20-8-6-11(7-9-20)15(21)13-5-4-12(18)10-14(13)19/h4-5,10-11H,6-9H2,1-3H3 .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored sealed in dry conditions at 2-8°C .
Applications De Recherche Scientifique
Medicinal Chemistry
Tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate: is often used in medicinal chemistry for the development of new pharmaceutical compounds. Its unique structure allows it to act as a scaffold for the synthesis of various bioactive molecules, potentially leading to the discovery of new drugs with improved efficacy and safety profiles .
Neuropharmacology
In neuropharmacology, this compound is studied for its potential effects on the central nervous system. Researchers investigate its interactions with neurotransmitter receptors and its ability to modulate neural pathways, which could lead to new treatments for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy .
Chemical Biology
Chemical biologists use Tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate to probe biological systems. Its ability to interact with specific proteins and enzymes makes it a valuable tool for studying cellular processes and identifying potential therapeutic targets .
Organic Synthesis
This compound is also significant in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical entities. Its stability and reactivity make it a preferred choice for various synthetic pathways .
Bioconjugation
In bioconjugation, Tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate is used to link biomolecules to various probes or carriers. This application is crucial in the development of targeted drug delivery systems and diagnostic tools, enabling precise targeting of specific cells or tissues.
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NO4/c1-16(2,3)24-15(22)20-8-6-17(23,7-9-20)14(21)12-5-4-11(18)10-13(12)19/h4-5,10,23H,6-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGLUUIBMSDFST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)C2=C(C=C(C=C2)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2370613.png)


![4-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2370618.png)


![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2370622.png)

![2-[(3-Bromophenyl)methyl]piperidine](/img/structure/B2370624.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2370627.png)

